molecular formula C14H15N3O B2397094 (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one CAS No. 314268-64-9

(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one

Cat. No.: B2397094
CAS No.: 314268-64-9
M. Wt: 241.294
InChI Key: FXWWXRGTJRQUCF-VQHVLOKHSA-N
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Description

(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one is a synthetic organic compound that features both dimethylamino and imidazolyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(1H-imidazol-1-yl)benzaldehyde and dimethylamine.

    Condensation Reaction: The key step involves a condensation reaction between 4-(1H-imidazol-1-yl)benzaldehyde and dimethylamine in the presence of a suitable catalyst, such as acetic acid, to form the desired product.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and materials. Its unique chemical properties make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one involves its interaction with specific molecular targets. The dimethylamino and imidazolyl groups play crucial roles in binding to these targets, modulating their activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one: Similar structure with a pyrrole ring instead of an imidazole ring.

    (2Z)-3-(dimethylamino)-1-[4-(1H-pyrazol-1-yl)phenyl]prop-2-en-1-one: Similar structure with a pyrazole ring instead of an imidazole ring.

Uniqueness

(2Z)-3-(dimethylamino)-1-[4-(1H-imidazol-1-yl)phenyl]prop-2-en-1-one is unique due to the presence of both dimethylamino and imidazolyl groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(4-imidazol-1-ylphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-16(2)9-7-14(18)12-3-5-13(6-4-12)17-10-8-15-11-17/h3-11H,1-2H3/b9-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXWWXRGTJRQUCF-VQHVLOKHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CC=C(C=C1)N2C=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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